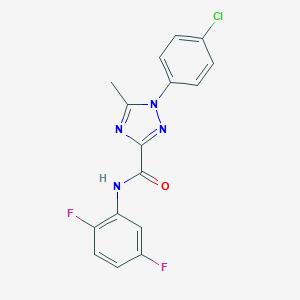
Trisulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisulfane is a sulfur hydride. It is a conjugate acid of a trisulfanide.
Wissenschaftliche Forschungsanwendungen
Chirality and Parity Violation Studies Trisulfane is studied in the context of chirality and parity violation in chiral molecules. The high-resolution analysis of the Fourier Transform Infrared (FTIR) spectrum of this compound has been successful, identifying bands associated with its chiral trans and cis conformers. This research is significant for experimental attempts to measure the parity-violating energy difference between the ground states of enantiomers of chiral molecules (Albert et al., 2017).
Synthesis of Functionalized Trisulfanes A method for the synthesis of functionalized unsymmetrical dialkyl trisulfanes has been developed, which involves the reaction of specific disulfanyl derivatives with alkyl disulfanyl anions. This method facilitates the preparation of trisulfanes with additional functionalities like hydroxyl, carboxyl, or amino groups (Lach & Witt, 2013).
Biological Role and Stability Trisulfides, including this compound, play a key role in the body as reservoirs of sulfane sulfur and in the release of hydrogen sulfide, which has therapeutic effects. The stability of trisulfides in biological systems has been studied, revealing their rapid degradation in the presence of primary and tertiary amines to disulfide and elemental sulfur (Brown & Bowden, 2022).
Formation and Study in Organosulfur Compounds The isolation and structural elucidation of new cyclic organosulfur compounds, including trisulfanes, from garlic leaves have been reported. This research contributes to the understanding of the biosynthetic pathways of these compounds (Fukaya et al., 2020).
Synthesis of this compound Derivatives for Therapeutic Use The synthesis and biological evaluation of odorless this compound derivatives have been explored, demonstrating their potential for therapeutic applications in inducing oxidative defence signalling and apoptosis in cancer cells (Allah et al., 2015).
Investigation of this compound Derivatives in Chemical Reactions The reaction of thiofenchone with disulfur dichloride, resulting in the formation of this compound, has been studied. This research provides insight into the novel formation of tricyclic polysulfanes (Okuma & Munakata, 2011).
Polysulfide Modulation for Cellular Processes Studies on tetrasulfanes and their interactions with cysteine residues in key proteins highlight the potential of trisulfanes and related compounds in modulating cellular processes such as antioxidant defenses and programmed cell death (Czepukojc et al., 2013).
Investigation of Sulfur Compounds in Biochemistry Research on the role of inorganic sulfur species, including trisulfanes, in biological systems provides insights into their signaling functions and interactions with various tissues (Palermo et al., 2022).
Eigenschaften
CAS-Nummer |
12597-04-5 |
|---|---|
Molekularformel |
C15H19NO9S |
Molekulargewicht |
98.2 g/mol |
InChI |
InChI=1S/H2S3/c1-3-2/h1-2H |
InChI-Schlüssel |
KBMBVTRWEAAZEY-UHFFFAOYSA-N |
SMILES |
SSS |
Kanonische SMILES |
SSS |
Synonyme |
SULPHIDE |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B228657.png)
![2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228669.png)

![N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide](/img/structure/B228676.png)
![N'-[(E)-(4-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B228677.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide](/img/structure/B228681.png)
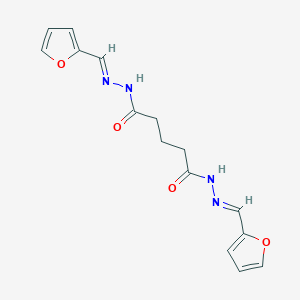
![1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B228691.png)
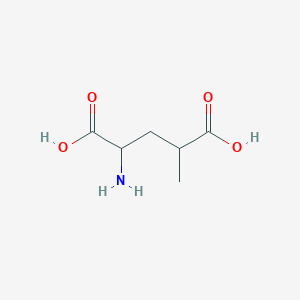
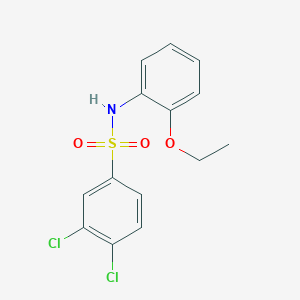
![N-{[1,1'-BIPHENYL]-4-YL}-4-FLUOROBENZAMIDE](/img/structure/B228709.png)
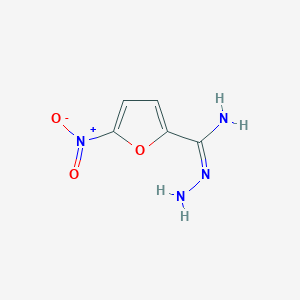
![4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine](/img/structure/B228742.png)
